molecular formula C9H9ClN4O B1458653 (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1955530-20-7

(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1458653
CAS No.: 1955530-20-7
M. Wt: 224.65 g/mol
InChI Key: OHUFUPAFGDPOTF-UHFFFAOYSA-N
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Description

(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a pyridine ring substituted with a chlorine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a reaction with formaldehyde to form (2-chloropyridin-3-yl)methanol.

    Triazole Formation: The intermediate is then subjected to a cycloaddition reaction with sodium azide and an alkyne to form the triazole ring.

    Final Product Formation: The resulting triazole intermediate is then reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form various reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea under appropriate conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or insecticides.

    Electronics: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    (2-chloropyridin-3-yl)methanol: Lacks the triazole ring, making it less versatile in coordination chemistry.

    1-(2-chloropyridin-3-yl)-1H-1,2,3-triazole: Lacks the hydroxyl group, reducing its reactivity in certain chemical reactions.

    (2-chloropyridin-3-yl)methylamine: Contains an amine group instead of a hydroxyl group, altering its chemical properties and reactivity.

Uniqueness: The presence of both the triazole ring and the hydroxyl group in (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol provides a unique combination of reactivity and coordination ability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[1-[(2-chloropyridin-3-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-9-7(2-1-3-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUFUPAFGDPOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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